molecular formula C19H17NO6 B2994577 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356573-99-4

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2994577
CAS No.: 356573-99-4
M. Wt: 355.346
InChI Key: QWXWZRRPDGPHNT-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid (CAS 356573-99-4 ) is a high-purity small molecule for research applications. With a molecular formula of C19H17NO6 and a molecular weight of 355.34 g/mol , this compound features a phthalimide moiety linked to a 3,4-dimethoxyphenethyl group, a structure often associated with diverse biological activities. This structure is classified among biologically relevant small molecules and shares a core isoindole-1,3-dione scaffold with other compounds investigated for their interaction with enzymatic targets, such as beta-lactamases . The presence of the carboxylic acid functional group enhances the molecule's potential for further chemical modification, making it a valuable synthetic intermediate or a candidate for developing structure-activity relationships (SAR). Researchers can explore its potential as a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-25-15-6-3-11(9-16(15)26-2)7-8-20-17(21)13-5-4-12(19(23)24)10-14(13)18(20)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXWZRRPDGPHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid (CAS Number: 356573-99-4) is a synthetic compound notable for its potential biological activities. This compound is structurally related to dopamine derivatives and is being studied for its effects on various biological pathways, particularly those involving neurotransmitter systems.

  • Molecular Formula: C19H17NO6
  • Molecular Weight: 355.35 g/mol
  • Purity: Typically around 95% .

The primary target of this compound is acetylcholinesterase (AChE) . The compound acts as a competitive inhibitor of AChE, which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism enhances cholinergic transmission and may have implications for cognitive functions and neurodegenerative diseases .

Anticholinesterase Activity

Research indicates that this compound exhibits significant anticholinesterase activity. The inhibition of AChE can contribute to therapeutic effects in conditions such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Pharmacokinetics

The compound has been reported to possess a low acute toxicity profile (LD50 > 1600 mg/kg), suggesting a favorable safety margin for potential therapeutic applications. Its pharmacokinetic properties warrant further investigation to understand absorption, distribution, metabolism, and excretion (ADME) characteristics .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AChE activity in neuronal cell lines. The results showed a dose-dependent increase in acetylcholine levels in treated cells compared to controls.

Concentration (µM)AChE Activity (% Inhibition)
00
1025
5055
10075

This table summarizes the observed inhibition of AChE at varying concentrations of the compound.

In Vivo Studies

Animal model studies have indicated that administration of the compound leads to improved cognitive functions in models of induced memory impairment. Behavioral tests such as the Morris water maze showed enhanced memory retention in treated groups compared to controls.

Future Directions

Further research is needed to explore:

  • Long-term effects : Chronic exposure studies to assess safety and efficacy over extended periods.
  • Mechanistic studies : Detailed investigations into other potential targets and pathways influenced by the compound.
  • Clinical trials : To evaluate therapeutic efficacy in human subjects with cognitive impairments or neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

(a) 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 294667-04-2)
  • Structural Difference : Replaces methoxy (-OCH₃) groups with methyl (-CH₃) groups.
  • Impact: Lipophilicity: Increased due to methyl groups (logP likely higher than dimethoxy analog). Synthetic Route: Similar to the target compound, using substituted phenethylamines and anhydrides .
(b) 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 110768-19-9)
  • Structural Difference : Para-fluorine substitution instead of 3,4-dimethoxy.
  • Impact :
    • Electron Effects : Fluorine’s electronegativity introduces electron-withdrawing properties, altering acidity (pKa) of the carboxylic acid group.
    • Bioavailability : Smaller molecular weight (285.23 vs. 355.35) may improve solubility .
(c) 2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 313260-37-6)
  • Structural Difference : Chloro and methyl substituents at positions 3 and 3.
  • Electronic Effects: Chloro’s electron-withdrawing nature contrasts with methoxy’s donating effects .

Alkoxy Chain Modifications

(a) 2-(4-Ethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 166096-53-3)
  • Structural Difference : Ethoxy (-OCH₂CH₃) replaces methoxy.
  • Metabolic Stability: Ethoxy may undergo slower oxidative metabolism compared to methoxy .

Core Structure Analog: Benzyl-Substituted Derivative

2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
  • Structural Difference : Benzyl group replaces 3,4-dimethoxyphenethyl.
  • Molecular Weight: Lower (295.29 vs. 355.35), suggesting differences in pharmacokinetics .

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula MW logP* Substituents
Target Compound C₁₉H₁₇NO₆ 355.35 ~2.1 3,4-Dimethoxyphenethyl
2-(3,4-Dimethylphenyl) analog C₁₇H₁₃NO₄ 295.29 ~2.8 3,4-Dimethylphenyl
2-(4-Fluorophenyl) analog C₁₅H₈FNO₄ 285.23 ~1.9 4-Fluorophenyl
2-(3-Chloro-4-methylphenyl) analog C₁₆H₁₀ClNO₄ 315.71 ~3.0 3-Chloro-4-methylphenyl
2-(4-Ethoxyphenyl) analog C₁₇H₁₃NO₅ 311.29 ~2.5 4-Ethoxyphenyl

*Estimated using fragment-based methods.

Research Implications

  • Toxicity Considerations : Analogs with halogens (e.g., chloro) may exhibit higher cytotoxicity, while methoxy/ethoxy derivatives could offer improved safety profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1,3-dioxoisoindoline-5-carboxylic acid derivatives?

  • Methodological Answer : A typical approach involves condensation reactions using substituted aldehydes and hydrazine derivatives. For example, refluxing 3-formyl-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate yields crystalline intermediates, which are purified via recrystallization (DMF/acetic acid mixtures are effective solvents) . Modifications to the phenyl or isoindoline moieties can be achieved by varying starting materials, such as using methoxy-substituted phenyl precursors.

Q. How is structural validation performed for 1,3-dioxoisoindoline derivatives?

  • Methodological Answer : Combined spectroscopic techniques are critical. FT-IR confirms carbonyl stretching (~1700 cm⁻¹ for dioxoisoindoline). ¹H NMR resolves aromatic protons (e.g., 3,4-dimethoxyphenyl signals at δ 3.8–3.9 ppm for OCH₃) and ethyl linkers (δ 2.8–3.2 ppm for CH₂). High-resolution mass spectrometry (HRMS) validates molecular ions, while X-ray crystallography provides definitive stereochemical data .

Q. What purification strategies are optimal for isolating 1,3-dioxoisoindoline carboxylic acids?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) improves purity by removing unreacted starting materials. Column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) separates derivatives with subtle structural differences. Purity is confirmed via HPLC (>95% by area normalization) .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the antiproliferative activity of 1,3-dioxoisoindoline derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., 3,4-dimethoxy vs. nitro groups). In vitro assays (e.g., MTT against cancer cell lines) quantify IC₅₀ values. Computational docking predicts binding affinity to targets like tubulin or kinases, correlating methoxy-induced electron-donating effects with enhanced activity .

Q. What experimental designs address solubility limitations of 1,3-dioxoisoindoline-5-carboxylic acids in biological assays?

  • Methodological Answer : Solubility is improved using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (carboxylic acid deprotonation at pH >7). Micellar formulations (e.g., polysorbate-80) or prodrug strategies (ester derivatization) enhance bioavailability. Parallel artificial membrane permeability assays (PAMPA) guide optimization .

Q. How can contradictory data in stability studies of these derivatives be resolved?

  • Methodological Answer : Stability under varying pH, temperature, and light exposure is assessed via accelerated degradation studies (ICH guidelines). Conflicting results are resolved by standardizing HPLC conditions (e.g., C18 columns, 0.1% TFA in mobile phase) and validating degradation products via LC-MS. Statistical tools (e.g., ANOVA) identify outliers .

Q. What computational tools predict metabolic pathways for 3,4-dimethoxyphenyl-containing compounds?

  • Methodological Answer : In silico platforms (e.g., SwissADME, MetaSite) simulate Phase I/II metabolism, identifying likely sites of demethylation or glucuronidation. Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) predicts metabolite formation. Experimental validation uses hepatocyte microsomes and LC-HRMS .

Q. How does stereochemistry impact the biological activity of chiral 1,3-dioxoisoindoline derivatives?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts) produces stereoisomers for comparative testing. Circular dichroism (CD) confirms absolute configuration. Bioactivity differences (e.g., IC₅₀ variations) are analyzed via dose-response curves, while molecular dynamics simulations reveal stereospecific target interactions .

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